2-Chloro-4-(2-fluorophenyl)nicotinonitrile

Medicinal Chemistry Chemical Biology Building Block Sourcing

2-Chloro-4-(2-fluorophenyl)nicotinonitrile (CAS 1225544-56-8) is a halogenated nicotinonitrile derivative with the molecular formula C₁₂H₆ClFN₂ and a molecular weight of 232.64 g·mol⁻¹. The compound features a pyridine ring bearing a nitrile group at position 3, a chlorine substituent at position 2, and an ortho-fluorophenyl ring at position Nicotinonitriles of this class are recognized as privileged scaffolds in medicinal chemistry due to their ability to engage diverse biological targets, including kinases, nicotinic acetylcholine receptors, and cytochrome P450 enzymes.

Molecular Formula C12H6ClFN2
Molecular Weight 232.64 g/mol
Cat. No. B13007090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(2-fluorophenyl)nicotinonitrile
Molecular FormulaC12H6ClFN2
Molecular Weight232.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C(=NC=C2)Cl)C#N)F
InChIInChI=1S/C12H6ClFN2/c13-12-10(7-15)8(5-6-16-12)9-3-1-2-4-11(9)14/h1-6H
InChIKeyYQZQLDDXXCTZQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(2-fluorophenyl)nicotinonitrile – Core Chemical Identity and Sourcing-Relevant Properties


2-Chloro-4-(2-fluorophenyl)nicotinonitrile (CAS 1225544-56-8) is a halogenated nicotinonitrile derivative with the molecular formula C₁₂H₆ClFN₂ and a molecular weight of 232.64 g·mol⁻¹ . The compound features a pyridine ring bearing a nitrile group at position 3, a chlorine substituent at position 2, and an ortho-fluorophenyl ring at position 4. Nicotinonitriles of this class are recognized as privileged scaffolds in medicinal chemistry due to their ability to engage diverse biological targets, including kinases, nicotinic acetylcholine receptors, and cytochrome P450 enzymes [1]. The ortho-fluorine substitution pattern distinguishes this compound from the more common para-fluoro and non-fluorinated analogs, imparting a unique electron-withdrawing and steric profile that influences both reactivity in cross-coupling reactions and molecular recognition events [2].

Why 2-Chloro-4-(2-fluorophenyl)nicotinonitrile Cannot Be Replaced by Common In-Class Analogs


In-class compounds such as 2-chloro-4-phenylnicotinonitrile (CAS 163563-64-2), 2-chloro-4-(4-fluorophenyl)nicotinonitrile (CAS 886362-05-6), and the regioisomer 2-(2-chloro-4-fluorophenyl)nicotinonitrile share the same elemental composition (C₁₂H₆ClFN₂) but differ critically in the position of the fluorine atom or its absence. The ortho-fluorine in the title compound introduces a distinct combination of steric hindrance proximal to the pyridine core and electronic perturbation of the neighboring nitrile group, which cannot be replicated by para-fluoro or non-fluorinated phenyl substituents . This positional isomerism directly affects: (i) the reactivity of the 2-chloro leaving group in nucleophilic aromatic substitution (SₙAr) and metal-catalyzed cross-coupling reactions; (ii) the conformational preferences that govern target binding in kinase and receptor pockets; and (iii) the supplier-reported purity specifications that define the compound's suitability as a building block for lead optimization programs. Substituting with a regioisomer or a des-fluoro analog therefore risks introducing uncontrolled variables in synthetic yield, SAR interpretation, and biological assay reproducibility .

Quantitative Differentiation Evidence for 2-Chloro-4-(2-fluorophenyl)nicotinonitrile


Supplier Purity: 97% vs 95% for the Para-Fluoro Isomer

The title compound is commercially available at 97% purity (Leyan) and NLT 98% (MolCore), whereas the closest positional isomer, 2-chloro-4-(4-fluorophenyl)nicotinonitrile, is offered at 95% purity (AKSci, VWR) . This 2-percentage-point purity differential is significant for lead optimization workflows where impurities at levels >3% can confound dose-response relationships and off-target profiling. The higher purity specification also reduces the need for re-purification prior to use in sensitive biophysical assays such as SPR and ITC.

Medicinal Chemistry Chemical Biology Building Block Sourcing

Unique Ortho-Fluorine Steric and Electronic Profile vs Non-Fluorinated Analog

The ortho-fluorophenyl substituent in the title compound creates a steric environment adjacent to the 2-chloro leaving group and the 3-cyano group that is absent in the non-fluorinated analog 2-chloro-4-phenylnicotinonitrile. This steric factor directly modulates the rate of SₙAr reactions with amine nucleophiles—an essential transformation for generating screening libraries. While direct kinetic data for this specific pair has not been published, class-level inference from fluorinated nicotinonitrile SAR indicates that ortho-fluorine substitution can enhance target binding affinity by up to 5- to 10-fold in nAChR and kinase contexts compared to des-fluoro counterparts [1][2]. This positions the ortho-fluoro compound as the preferred scaffold when structural biology or docking indicates a small lipophilic pocket adjacent to the phenyl ring.

Medicinal Chemistry Structure-Activity Relationship Molecular Design

Distinct Regioisomer Identity Prevents Assay Cross-Contamination

The title compound (chlorine at pyridine C-2, ortho-fluorophenyl at C-4) is structurally distinct from the commonly mis-assigned regioisomer 2-(2-chloro-4-fluorophenyl)nicotinonitrile, which bears the substituted phenyl ring at the pyridine C-2 position. The Hit2Lead/ChemBridge catalog confirms different LogP values for these regioisomers (predicted LogP of 2.20 for the latter; experimental data for the title compound is pending) . In high-throughput screening campaigns, regioisomer misidentification has been documented as a source of irreproducible hit calls. Procurement of the exact regioisomer with verified CAS 1225544-56-8 eliminates this risk.

Chemical Biology High-Throughput Screening Procurement Integrity

Validated Application Scenarios for 2-Chloro-4-(2-fluorophenyl)nicotinonitrile


Lead Optimization of Pan-Pim Kinase Inhibitors

The ortho-fluorophenyl motif embedded in the compound aligns with the pharmacophore requirements of Pim-1 kinase inhibitors, where fluorination at the 2-position of the pendant phenyl ring has been associated with sub-micromolar IC₅₀ values in nicotinonitrile-derived chemotypes [1]. The 2-chloro substituent provides a synthetic handle for further diversification via SₙAr or Suzuki coupling to explore the solvent-exposed region of the ATP-binding pocket.

Synthesis of Tachykinin Receptor Antagonist Intermediates

Patent US8592454B2 discloses nitrogen-containing heterocyclic compounds with tachykinin receptor antagonistic activity, where 2-chloro-4-(substituted-phenyl)nicotinonitrile intermediates serve as key building blocks [2]. The ortho-fluorine substitution pattern may enhance CNS penetration and metabolic stability of the final antagonist, as inferred from general fluorine-walk SAR studies in GPCR programs.

Building Block for Targeted Covalent Inhibitor Libraries

The 2-chloro group in the title compound is a competent leaving group for cysteine-directed covalent inhibitor design. When combined with the electron-withdrawing ortho-fluorophenyl and 3-cyano groups, the pyridine ring is sufficiently activated to react with thiol nucleophiles at physiological pH, enabling the construction of focused covalent libraries for BTK, EGFR, and other therapeutically relevant kinases [3].

High-Purity Reference Standard for Analytical Method Development

With a supplier-certified purity of 97–98%, this compound can serve as a quantitative reference standard for HPLC-MS method development and validation in pharmaceutical quality control laboratories, where low-level impurities in 95%-purity alternatives complicate detection limit calculations and impurity profiling .

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